(4-Aminophenyl)-methanol hydrochloride
Overview
Description
(4-Aminophenyl)-methanol hydrochloride is an organic compound with the molecular formula C7H10ClNO It is a derivative of 4-aminophenol, where the hydroxyl group is replaced by a methanol group, and it is further converted to its hydrochloride salt
Mechanism of Action
Target of Action
It is known that similar compounds, such as anileridine , interact with opiate receptors in the central nervous system (CNS) to relieve pain .
Mode of Action
This binding stimulates the exchange of GTP for GDP on the G-protein complex, acting as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, including those involved in pain perception and response .
Result of Action
Related compounds like anileridine are known to exert their effects primarily on the cns, providing pain relief and potentially causing side effects like respiratory depression .
Biochemical Analysis
Biochemical Properties
(4-Aminophenyl)-methanol hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a ligand in metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds . This compound’s ability to coordinate with transition metals makes it valuable in synthetic chemistry and biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with proteins involved in cell signaling, potentially altering the pathways and leading to changes in gene expression . Additionally, its impact on cellular metabolism can result in altered metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it acts as a bidentate ligand, coordinating with transition metals to facilitate biochemical reactions . These interactions are crucial for its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have provided insights into its temporal effects, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause organ damage or other toxic effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can affect the activity of enzymes involved in oxidative deamination, leading to changes in the levels of specific metabolites . These interactions are essential for understanding its role in metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed to specific tissues, influencing its overall activity .
Subcellular Localization
The subcellular localization of this compound is vital for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria or other organelles, where it exerts its biochemical effects . Understanding its subcellular localization helps elucidate its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)-methanol hydrochloride typically involves the reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol, followed by conversion to the hydrochloride salt. The reduction can be achieved using hydrogenation over a palladium catalyst or by using reducing agents such as tin(II) chloride in an acidic medium .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)-methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form 4-aminobenzaldehyde or 4-aminobenzoic acid under controlled conditions.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over palladium or platinum catalysts, or chemical reduction using tin(II) chloride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Aminobenzaldehyde, 4-Aminobenzoic acid.
Reduction: 4-Aminobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Aminophenyl)-methanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential antimicrobial properties and as a building block for biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: A precursor to (4-Aminophenyl)-methanol hydrochloride, commonly used in the synthesis of paracetamol.
4-Aminobenzyl alcohol: An intermediate in the synthesis of this compound.
4-Aminobenzoic acid: A related compound with applications in the synthesis of folic acid and other pharmaceuticals.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of an amino group and a methanol group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(4-aminophenyl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4,9H,5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHHFZDBCRBJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170926-25-7 | |
Record name | Benzenemethanol, 4-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170926-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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